molecular formula C38H49NO4 B1246826 Nodulisporic acid D

Nodulisporic acid D

Cat. No. B1246826
M. Wt: 583.8 g/mol
InChI Key: CQCRWLOGUOKQCD-FOWVSSDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nodulisporic acid D is a natural product found in Nodulisporium and Hypoxylon with data available.

Scientific Research Applications

Biological Activities and Structural Relationships

Nodulisporic acids D, E, and F, part of the indole-diterpenoids family, are derived from the fungus genus Nodulisporium. They exhibit potent antiflea activities and are orally bioavailable. Notably, nodulisporic acid D, along with its variants, shows a strong connection between structure and biological activity. These compounds are significant for their potential use as non-tremorogenic antiflea agents. The study by Singh et al. (2004) provides detailed insights into their structure, biological activities, and biogenetic relationships (Singh et al., 2004).

Biosynthetic Studies

The biosynthesis of nodulisporic acids, particularly nodulisporic acid D, has been a focus of research due to their complex indole diterpene structures and potent insecticidal activities. Van de Bittner et al. (2018) identified a gene cluster responsible for nodulisporic acid biosynthesis in the fungus Hypoxylon pulicicidum. Their work in heterologous biosynthesis provides significant insights into the enzymatic processes underlying the production of these compounds (Van de Bittner et al., 2018).

Chemical Synthesis and Modification

Efforts in chemical synthesis and modification of nodulisporic acid D have been conducted to understand its structural complexity and potential applications. Smith et al. (2006, 2007) have made significant contributions in constructing the heptacyclic core of nodulisporic acid D, offering a pathway to synthesize this complex molecule and its variants (Smith et al., 2006)(Smith et al., 2007).

Biogeography and Genetic Analysis

The biogeography and genetic analysis of Nodulisporium strains producing nodulisporic acid highlight the widespread distribution and genetic similarity of these strains. Polishook et al. (2001) explored the environmental and genetic aspects of these strains, providing valuable information on the diversity and distribution of nodulisporic acid-producing fungi (Polishook et al., 2001).

Insecticidal and Pharmacological Potential

Nodulisporic acid D has demonstrated potential as an insecticide, particularly against fleas and ticks. The research by Kane et al. (2000) indicates that nodulisporic acid targets glutamate-gated chloride channels in insects, providing a basis for its insecticidal properties (Kane et al., 2000).

properties

Product Name

Nodulisporic acid D

Molecular Formula

C38H49NO4

Molecular Weight

583.8 g/mol

IUPAC Name

(2E,4E)-5-[(10S,17S,18S,21S,22S,23R,26S)-21-hydroxy-7,7,9,9,17,18,22-heptamethyl-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2(14),3,5,12-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C38H49NO4/c1-21(33(41)42)10-9-14-36(6)30-12-11-23-18-26-25-19-24-22(16-28-27(24)20-34(2,3)43-35(28,4)5)17-29(25)39-32(26)38(23,8)37(30,7)15-13-31(36)40/h9-10,14,17,19-20,23,28,30-31,39-40H,11-13,15-16,18H2,1-8H3,(H,41,42)/b14-9+,21-10+/t23-,28-,30-,31-,36-,37-,38+/m0/s1

InChI Key

CQCRWLOGUOKQCD-FOWVSSDISA-N

Isomeric SMILES

C/C(=C\C=C\[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=C4C=C6C(=C5)C[C@H]7C6=CC(OC7(C)C)(C)C)C)/C(=O)O

Canonical SMILES

CC(=CC=CC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=C4C=C6C(=C5)CC7C6=CC(OC7(C)C)(C)C)C)C(=O)O

synonyms

nodulisporic acid D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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